Enantiomeric Identity: (R)- vs. (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
The target compound is the (R)-enantiomer (CAS 1335578-53-4) with (R) absolute configuration at C-1 as defined by the Cahn-Ingold-Prelog system [1]. The separate CAS registration of the (S)-enantiomer (CAS 1335887-74-5) confirms regulatory recognition of these as distinct chemical entities . In the 1-aminotetralin series, stereochemistry at C-1 is a critical determinant of receptor binding and functional activity; for the structurally related 2-aminotetralin drug class, diastereomeric pairs have been shown to exhibit entirely distinct NMR spectroscopic signatures, as codified by the '0.2 ppm rule' relating C-2 configuration to chemical shift differences [2]. This stereochemical differentiation is a hard procurement discriminator: these enantiomers are not interchangeable.
| Evidence Dimension | Stereochemical identity and CAS registration |
|---|---|
| Target Compound Data | CAS 1335578-53-4; (R) absolute configuration at C-1; MW 256.14 g·mol⁻¹ |
| Comparator Or Baseline | CAS 1335887-74-5; (S) absolute configuration at C-1; MW 256.14 g·mol⁻¹ |
| Quantified Difference | Distinct CAS numbers; opposite C-1 absolute configuration; identical molecular formula and MW |
| Conditions | Chiral separation by HPLC on chiral stationary phase; absolute configuration assignment by X-ray crystallography or VCD spectroscopy |
Why This Matters
For chiral CNS targets, enantiomeric form can determine agonist vs. antagonist activity; procurement of the correct enantiomer is an absolute requirement for reproducible pharmacology.
- [1] CAS Common Chemistry. 1-Naphthalenamine, 6-bromo-1,2,3,4-tetrahydro-7-methoxy-, (1R)-. CAS RN 1335578-53-4. View Source
- [2] Schuisky, P. et al. Regioisomerism in the synthesis of a chiral aminotetralin drug compound. J. Org. Chem. 2012, 77, 5503–5514. Defines the '0.2 ppm rule' for absolute configuration determination at tetralin C-2. View Source
